2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c17-22-15(11-4-2-1-3-5-11)20-21-16(22)26-10-14(23)19-12-6-8-13(9-7-12)27(18,24)25/h1-9H,10,17H2,(H,19,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDEMAZBYSTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable electrophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the synthesis of essential bacterial proteins by binding to the ribosomal subunits.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: .
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: .
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: .
Comparison:
Uniqueness: The presence of both sulfanyl and sulfamoyl groups in 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide provides it with unique chemical properties and biological activities compared to other triazole derivatives.
Activity Spectrum: While similar compounds also exhibit antimicrobial and anticancer activities, the specific substituents in this compound enhance its potency and selectivity.
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide , also known as STL339512, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C17H18N6O3S2
- Molecular Weight : 418.5 g/mol
- IUPAC Name : 2-{[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- CAS Number : 760182-20-5
Antibacterial Activity
Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antibacterial properties. For instance, a study evaluating various synthesized triazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the triazole moiety may enhance antibacterial efficacy . The compound is expected to follow a similar trend due to its structural characteristics.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| STL339512 | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in relation to acetylcholinesterase (AChE) and urease. Triazole derivatives are known for their ability to inhibit these enzymes, which are crucial in various biological processes. In particular, studies have reported that certain triazole compounds exhibit strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 21.25 ± 0.15 |
| Compound D | Urease | 2.14 ± 0.003 |
| STL339512 | TBD | TBD |
Antifungal and Anticancer Activities
In addition to antibacterial and enzyme inhibition activities, triazole derivatives have been investigated for antifungal and anticancer properties. The structural features of STL339512 may also contribute to these activities. For example, compounds containing the sulfamoyl group have shown promise in anticancer research due to their ability to interfere with tumor growth pathways .
Case Studies
-
Case Study on Antimicrobial Activity :
A series of synthesized triazole derivatives were tested for antimicrobial activity using agar-well diffusion methods. The results indicated that several derivatives exhibited promising activity against both bacterial and fungal strains, highlighting the potential of STL339512 in treating infections caused by resistant pathogens . -
Case Study on Enzyme Inhibition :
In a comparative study of various triazole compounds as urease inhibitors, STL339512 was evaluated alongside known inhibitors. The results demonstrated that STL339512 had comparable or superior inhibitory effects, indicating its potential as a therapeutic agent for conditions like kidney stones where urease plays a significant role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
